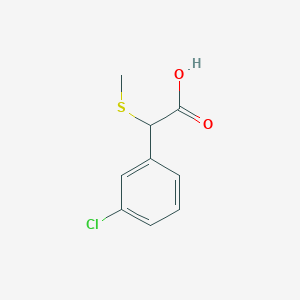

2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid

Description

2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid is a substituted acetic acid derivative characterized by a 3-chlorophenyl group and a methylsulfanyl (SCH₃) moiety attached to the alpha-carbon.

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-2-methylsulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c1-13-8(9(11)12)6-3-2-4-7(10)5-6/h2-5,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREJFCAEDPZXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(C1=CC(=CC=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and methylthiol.

Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a nucleophilic addition reaction with methylthiol to form an intermediate.

Oxidation: The intermediate is then oxidized to form the desired 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use in the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

Chemical Reactions: The presence of the chlorophenyl and methylsulfanyl groups influences its reactivity and the types of reactions it can undergo.

Comparaison Avec Des Composés Similaires

Positional Isomers: Chlorine Substitution Effects

- 2-[(4-Chlorophenyl)thio]acetic acid (CAS 3405-88-7):

- Structural Difference : Chlorine at the para position instead of meta.

- Implications : Para substitution may reduce steric hindrance compared to meta, altering electronic effects (inductive vs. resonance) and binding affinity in biological systems. This isomer’s synthesis and applications (e.g., as an intermediate in agrochemicals) are well-documented .

Substituent Variations: Methylsulfanyl vs. Other Groups

- (3-Chlorobenzyl)thio]acetic acid (CAS 34722-33-3): Structural Difference: Benzyl group replaces the methylsulfanyl, introducing a bulkier aromatic substituent.

- 2-(3-Chlorophenyl)-2-methoxyacetic acid: Structural Difference: Methoxy (OCH₃) replaces methylsulfanyl.

- 2-(2,3-Dichlorophenyl)-2-(methylamino)acetic acid: Structural Difference: Methylamino (NHCH₃) and dichlorophenyl substituents. Implications: The amino group introduces basicity and hydrogen-bonding sites, while dual chlorine atoms amplify electron-withdrawing effects. Predicted collision cross-section data (145.4 Ų for [M+H]⁺) suggest a compact molecular shape compared to bulkier analogs .

Heterocyclic Derivatives

({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)acetic acid :

2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid :

- Structural Difference : Tetrazole ring replaces the phenyl group.

- Implications : Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability. Crystal structure analysis reveals intermolecular O–H⋯N hydrogen bonds and π-π interactions (centroid distances: 3.7376–3.8444 Å), which stabilize the solid-state packing and may influence solubility .

Pharmacologically Active Analogs

2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid :

- 2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid: Structural Difference: Carbamoyl and dichlorophenyl groups. Predicted pKa (3.65) suggests moderate acidity, comparable to the target compound .

Activité Biologique

2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid is a compound that has gained interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Chemical Formula : C10H11ClO2S

- CAS Number : 29270-27-7

The presence of the chlorophenyl and methylsulfanyl groups contributes to its unique biological activity.

The biological activity of 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid is primarily attributed to its interactions with various biochemical pathways:

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting that this compound may inhibit microbial growth by targeting cell membrane integrity or metabolic pathways within microbial cells.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, affecting overall cellular function and survival .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid and related compounds:

Case Studies and Research Findings

Several studies have explored the biological implications of 2-(3-Chlorophenyl)-2-(methylsulfanyl)acetic acid:

-

Study on Antimicrobial Properties :

- A study demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be within a range that suggests potential therapeutic applications in treating infections.

- Anti-inflammatory Research :

- Cytotoxicity Assessment :

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.